![molecular formula C13H17ClF3NO B13516459 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13516459.png)
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride is a chemical compound that features a piperidine ring substituted with a methoxy and trifluoromethyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride typically involves the following steps:
Formation of the Phenyl Ring Substituents: The trifluoromethyl group is introduced to the phenyl ring through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Methoxylation: The methoxy group is added to the phenyl ring via a nucleophilic substitution reaction, using methanol and a suitable base.
Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine precursor.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenylpiperidine derivatives, which can have different pharmacological or chemical properties .
Applications De Recherche Scientifique
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects . The methoxy group can also play a role in modulating the compound’s activity by affecting its electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 4-[2-Methoxy-4-(trifluoromethyl)]phenylpyridine
- 4-(trifluoromethyl)phenol
Uniqueness
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these groups can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H17ClF3NO |
|---|---|
Poids moléculaire |
295.73 g/mol |
Nom IUPAC |
4-[2-methoxy-4-(trifluoromethyl)phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H16F3NO.ClH/c1-18-12-8-10(13(14,15)16)2-3-11(12)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H |
Clé InChI |
KOPWCFAUQYYGBG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(F)(F)F)C2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


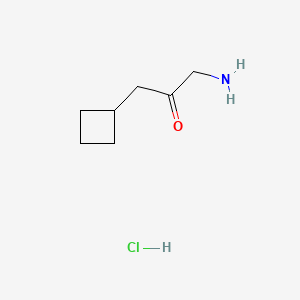
![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)

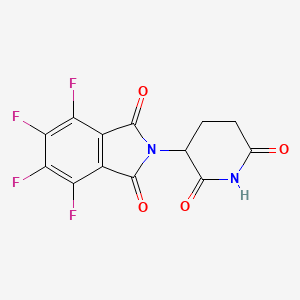
![rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans](/img/structure/B13516399.png)
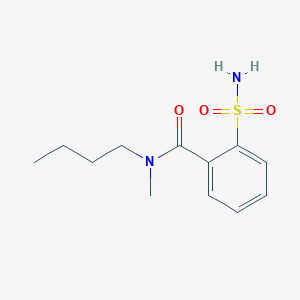
![Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-](/img/structure/B13516414.png)
![Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13516420.png)

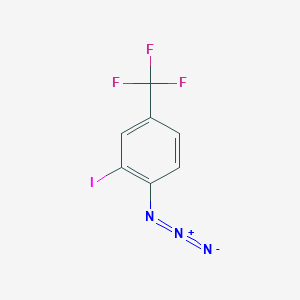
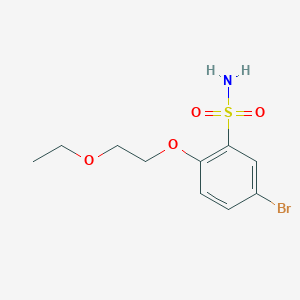
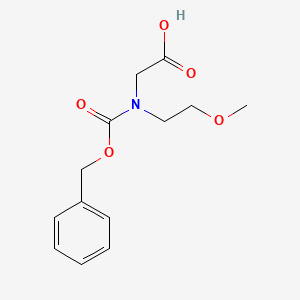
![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13516447.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)
